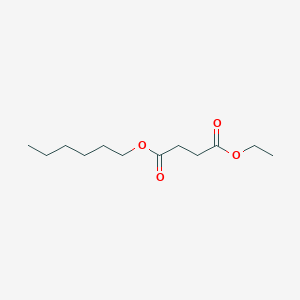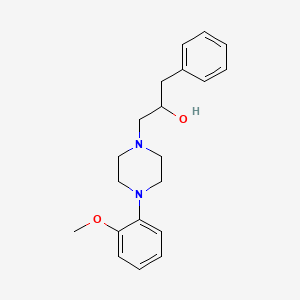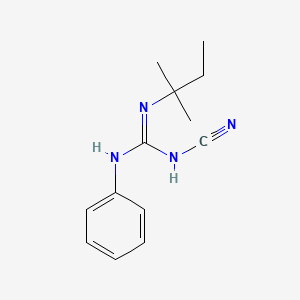![molecular formula C24H32O4 B14463973 (5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one CAS No. 72724-06-2](/img/structure/B14463973.png)
(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a hydroxydecanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups, followed by the introduction of the benzyloxy and methoxy groups through nucleophilic substitution reactions. The final step often includes the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium benzyloxide (NaOBn) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Applications De Recherche Scientifique
(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one involves its interaction with specific molecular targets. The benzyloxy and methoxy groups may interact with enzymes or receptors, altering their activity. The hydroxydecanone chain can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
- (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
Uniqueness
(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Numéro CAS |
72724-06-2 |
|---|---|
Formule moléculaire |
C24H32O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
(5R)-5-hydroxy-1-(3-methoxy-4-phenylmethoxyphenyl)decan-3-one |
InChI |
InChI=1S/C24H32O4/c1-3-4-6-11-21(25)17-22(26)14-12-19-13-15-23(24(16-19)27-2)28-18-20-9-7-5-8-10-20/h5,7-10,13,15-16,21,25H,3-4,6,11-12,14,17-18H2,1-2H3/t21-/m1/s1 |
Clé InChI |
PTWSCGSMXVXGRT-OAQYLSRUSA-N |
SMILES isomérique |
CCCCC[C@H](CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O |
SMILES canonique |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



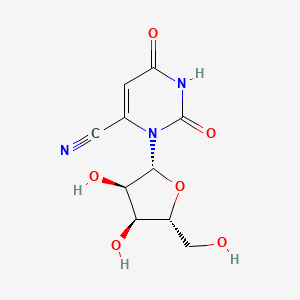
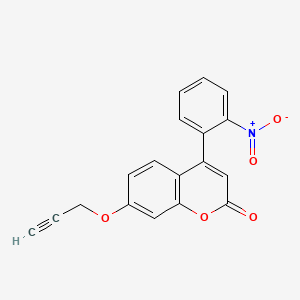
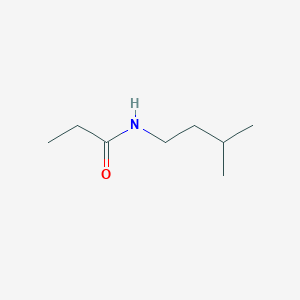
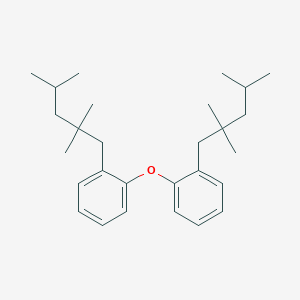
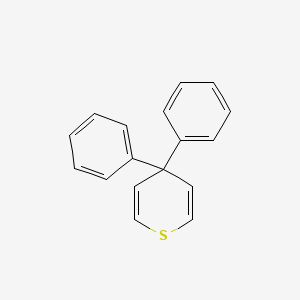
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
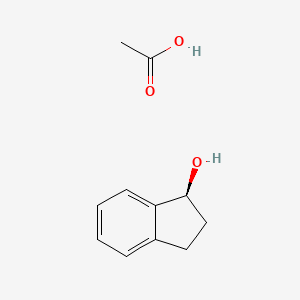
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
